

Spectroscopic data of Hexamethyldisilane (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of Hexamethyldisilane

This technical guide provides a comprehensive overview of the spectroscopic data for **hexamethyldisilane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the structural elucidation and characterization of organosilicon compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **hexamethyldisilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for **Hexamethyldisilane**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Solvent
¹ H	~0.05	Singlet	CDCl ₃
13 C	~-1.9	Singlet	CDCl₃
²⁹ Si	~-19.7	Singlet	Not Specified



Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands for Hexamethyldisilane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H asymmetric stretching
2897	Medium	C-H symmetric stretching
1445	Medium	CH₃ asymmetric deformation
1247	Strong	CH₃ symmetric deformation (umbrella mode) on Si
835	Strong	CH₃ rocking and Si-C stretching
688	Strong	Si-C symmetric stretching
385	Medium	Si-Si stretching

Data compiled from various sources including the NIST Chemistry WebBook.[1][2][3]

Mass Spectrometry (MS)

Table 3: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Hexamethyldisilane**

m/z	Relative Intensity (%)	Proposed Fragment
146	5	[M] ⁺ (Molecular Ion, C ₆ H ₁₈ Si ₂)
131	15	[M - CH ₃] ⁺
73	100	[Si(CH ₃) ₃] ⁺ (Base Peak)
59	10	[Si(CH₃)₂H] ⁺
45	15	[SiCH ₄] ⁺



Data sourced from the NIST Mass Spectrometry Data Center.[4] The molecular weight of **hexamethyldisilane** is 146.38 g/mol .[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of organosilicon compounds like **hexamethyldisilane** is as follows:

- Sample Preparation:
 - For ¹H and ¹³C NMR, dissolve approximately 10-20 mg of hexamethyldisilane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]
 - For ²⁹Si NMR, a higher concentration (50 mg or more) is often required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.[5][6]
 - Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade spectral quality.[7]
 - Transfer the filtered solution into a clean, dry 5 mm NMR tube.
 - Tetramethylsilane (TMS) is often used as an internal reference for ¹H and ¹³C NMR, although the residual solvent peak can also be used. For ²⁹Si NMR, TMS is the standard reference.
- Instrument Parameters:
 - Spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.
 - ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.



- ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.
- o ²⁹Si NMR: Due to the negative gyromagnetic ratio and potentially long relaxation times of the ²⁹Si nucleus, inverse-gated decoupling is often employed to suppress the negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can significantly reduce acquisition time by transferring magnetization from the highly abundant ¹H nuclei to the low-abundance ²⁹Si nuclei.[8]

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - As **hexamethyldisilane** is a liquid, the spectrum can be obtained neat.
 - A thin film of the liquid is placed between two salt plates (e.g., KBr or NaCl).
 - Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[9][10]

Instrument Parameters:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm^{−1}.
- A resolution of 4 cm⁻¹ is generally sufficient.[9]



- A background spectrum (of the clean salt plates or ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The positions of the absorption bands are identified and their intensities are noted.
 - The observed bands are assigned to specific molecular vibrations based on established correlation tables for organosilicon compounds.[2][3]

Mass Spectrometry

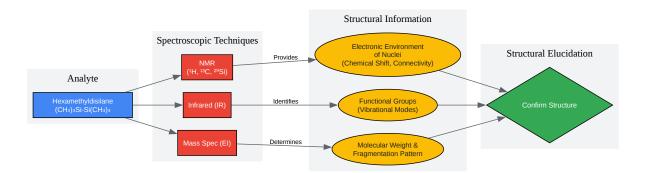
- Sample Introduction and Ionization:
 - Hexamethyldisilane is a volatile liquid, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or direct injection.
 - Electron Ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
- Mass Analysis:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[12]
- Data Interpretation:
 - The mass spectrum is a plot of relative ion abundance versus m/z.
 - The peak with the highest m/z often corresponds to the molecular ion ([M]+), which provides the molecular weight.[13]
 - The most intense peak in the spectrum is the base peak, which is assigned a relative intensity of 100%.



 The fragmentation pattern is analyzed to deduce the structure of the molecule. For hexamethyldisilane, the cleavage of the Si-Si bond and the loss of methyl groups are characteristic fragmentation pathways.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **hexamethyldisilane**.



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Caption: Workflow for the structural elucidation of **Hexamethyldisilane**.

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